N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride
Overview
Description
“N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound used in scientific research. Its applications range from drug development to understanding neurodegenerative diseases. It acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .
Molecular Structure Analysis
The molecular formula of “N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is C15H21Cl2N3 . Its molecular weight is 314.25 .Scientific Research Applications
Synthesis and Molecular Structure Analysis
- Research has focused on synthesizing complex molecules and analyzing their structures, particularly those related to N,N,N',N'-tetradentate ligands and their coordination with metals. For instance, studies have explored the synthesis of chlorinated tetracyclic compounds and their potential antidepressant effects, revealing significant reductions in immobility times in mice, indicating antidepressant effects (U. Karama et al., 2016). Additionally, investigations into the Mannich reaction of pyrrole and dimethylpyrrole with monoamines and diamines have led to the discovery of novel compounds with unique yields and structural characteristics (D. Jana et al., 2019).
Coordination Chemistry and Ligand Properties
- Research in coordination chemistry has uncovered diverse applications of tetradentate ligands, including their use in forming novel azide-bridged MnII complexes with varied magnetic properties (T. Karmakar et al., 2006). These studies show how slight modifications in ligand structures can lead to significant differences in the resulting complexes' magnetic and structural properties.
Luminescence and Chemosensor Applications
- N,N'-Bis(9-anthrylmethyl)diamines have been explored as effective and selective chemosensors for detecting Zn2+ and H+ ions. These studies highlight the potential of such compounds in developing new materials for detecting and sensing specific metal ions (I. E. Tolpygin et al., 2007).
Antimicrobial Studies
- Some derivatives of tetrahydroacridine have been synthesized and evaluated for their antibacterial and antifungal activities. This research indicates that compounds with specific substituents can exhibit pronounced antimicrobial activities, offering new avenues for developing antimicrobial agents (A. E. Martin et al., 2006).
properties
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCVERRFVNYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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